molecular formula C8H8Cl3NO2 B8354410 2,6-Dimethoxy-4-trichloromethyl-pyridine

2,6-Dimethoxy-4-trichloromethyl-pyridine

Cat. No.: B8354410
M. Wt: 256.5 g/mol
InChI Key: BSWVWKDFQNOPKF-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-trichloromethyl-pyridine is a specialty pyridine derivative of significant interest in advanced medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate and molecular scaffold for developing novel bioactive molecules. Its core structure is closely related to penclomedine, a pyridine-based compound that has been investigated in clinical trials for the treatment of solid tumors and lymphoma . The structural motif of a trichloromethyl group on a dimethoxypyridine ring is recognized for its potential antitumor properties . As a research chemical, it provides a versatile platform for the synthesis of various analogs and derivatives. One prominent research application involves structural modifications, such as demethylation, to create metabolites or derivatives for biological evaluation and structure-activity relationship (SAR) studies . Researchers utilize this compound in exploratory studies aimed at discovering new therapeutic agents, particularly in oncology. It is also valuable in agrochemical research for the design of new active ingredients. This product is intended for laboratory research purposes only by qualified trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H8Cl3NO2

Molecular Weight

256.5 g/mol

IUPAC Name

2,6-dimethoxy-4-(trichloromethyl)pyridine

InChI

InChI=1S/C8H8Cl3NO2/c1-13-6-3-5(8(9,10)11)4-7(12-6)14-2/h3-4H,1-2H3

InChI Key

BSWVWKDFQNOPKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The reactivity and applications of pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Pyridine Derivatives
Compound Name Substituents (Positions) Key Properties/Reactivity References
2,6-Dimethoxy-4-trichloromethyl-pyridine -OCH₃ (2,6); -CCl₃ (4) Hypothesized: High lipophilicity due to -CCl₃; moderate solubility in polar solvents. -
2,6-Dichloro-4-(chloromethyl)pyridine -Cl (2,6); -CH₂Cl (4) Electron-deficient ring; reactive at -CH₂Cl for nucleophilic substitution .
4-Chloro-2,6-diaminopyrimidine -Cl (4); -NH₂ (2,6) (pyrimidine) Enhanced hydrogen bonding (amino groups); lower aromaticity due to pyrimidine structure.
2-Halogeno-6-alkylsulfanyl-4-amidopyridines -X (2); -S-R (6); -CONH₂ (4) Thioether and amide groups increase solubility; halogen enhances electrophilic reactivity.
2.3 Physical and Spectral Properties
Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility IR/NMR Characteristics References
2,6-Dichloro-4-(chloromethyl)pyridine Not reported Low in water C-Cl stretches (IR: 600-800 cm⁻¹); δ 4.5 (-CH₂Cl)
4-Chloro-2,6-diaminopyrimidine 220–225 (decomp.) Moderate in DMSO N-H stretches (IR: 3300–3500 cm⁻¹); δ 6.8 (pyrimidine)
2-Halogeno-6-alkylsulfanyl-4-amidopyridines 120–180 High in DMF S-H/C=O stretches (IR); δ 1.2–1.5 (alkyl protons)
  • 2,6-Dimethoxy-4-trichloromethyl-pyridine :
    • Predicted higher melting point than chloro analogues due to symmetric methoxy groups.
    • Expected IR peaks: C-O (1250 cm⁻¹), C-Cl (750 cm⁻¹). NMR: δ 3.9 (methoxy protons), δ 8.1 (pyridine H-3,5).

Q & A

Q. What are the recommended synthetic routes for 2,6-Dimethoxy-4-trichloromethyl-pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthetic routes often involve nucleophilic substitution or cross-coupling reactions. For example, cross-coupling of trichloromethyl precursors with methoxy-substituted pyridines using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C can yield the target compound . Optimization includes:
  • Catalyst loading : 2–5 mol% for cost efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes byproducts.
    Table 1 : Example optimization parameters for cross-coupling:
CatalystSolventTemp (°C)Yield (%)
Pd(PPh₃)₄DMF8068
PdCl₂DMSO10055

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,6-Dimethoxy-4-trichloromethyl-pyridine?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). Trichloromethyl groups show distinct ¹³C signals near δ 100–110 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns due to chlorine atoms.
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .

Q. What are the key stability considerations for storing 2,6-Dimethoxy-4-trichloromethyl-pyridine?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the trichloromethyl group .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC.
    Table 2 : Stability under different conditions:
ConditionDegradation (%)Major Byproduct
–20°C, inert gas<5% (12 months)None detected
RT, light exposure25% (1 month)Chlorinated acids

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological targets of 2,6-Dimethoxy-4-trichloromethyl-pyridine?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like CYP1B1. The trichloromethyl group may occupy hydrophobic pockets, similar to steroidal inhibitors .
  • DFT Calculations : Analyze electrophilic sites (e.g., C4 position) for nucleophilic attack using Gaussian09 at the B3LYP/6-31G* level.

Q. What methodologies resolve contradictions in reported inhibitory activity of 2,6-Dimethoxy-4-trichloromethyl-pyridine?

  • Methodological Answer :
  • Dose-Response Assays : Perform EROD assays (as in ) with triplicate measurements to determine IC₅₀ values.
  • Control Experiments : Test against isoforms (e.g., CYP1A1) to confirm selectivity.
    Table 3 : Example IC₅₀ data from conflicting studies:
StudyIC₅₀ (μM)Assay Type
Study A0.12EROD
Study B0.45Fluorescent

Q. How can researchers investigate the electrophilic substitution behavior of the trichloromethyl group?

  • Methodological Answer :
  • Kinetic Studies : React with nucleophiles (e.g., thiols, amines) in varying solvents (DMF, MeOH). Monitor progress via ¹H NMR.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace proton transfer steps.

Q. What advanced analytical techniques quantify trace impurities in 2,6-Dimethoxy-4-trichloromethyl-pyridine?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities at ppb levels using MRM transitions.
  • Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling 2,6-Dimethoxy-4-trichloromethyl-pyridine?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Incinerate in EPA-approved facilities to avoid environmental release .

Notes

  • References to methodologies are based on analogous compounds and conditions from the provided evidence.
  • Experimental parameters (e.g., catalysts, solvents) should be validated for the target compound.
  • Always consult institutional safety guidelines before proceeding with synthesis or bioassays.

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